ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:
- Sulfanylacetate ester at position 2: The thioether linkage and ethyl ester group may modulate solubility and metabolic stability .
This compound’s synthesis likely follows pathways analogous to related quinazolinones, involving cyclization of anthranilic acid derivatives and subsequent functionalization via nucleophilic substitution or carbamoylation .
Properties
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-2-32-21(29)14-34-24-27-20-12-15(22(30)26-13-18-4-3-11-33-18)5-10-19(20)23(31)28(24)17-8-6-16(25)7-9-17/h3-12H,2,13-14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFJZIONMZKUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinazolinone core, introduction of the fluorophenyl group, and attachment of the furan moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate has shown promise as a potential therapeutic agent in treating various diseases, particularly cancers and inflammatory conditions.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of quinazoline compounds exhibit significant cytotoxic effects against cancer cell lines. A study demonstrated that similar structures inhibited cell proliferation in breast cancer models.
- Anti-inflammatory Effects : Compounds with furan and quinazoline moieties have been investigated for their anti-inflammatory properties. In vivo studies showed reduced inflammation markers in animal models treated with related compounds.
Pharmacology
The pharmacological profile of this compound suggests potential applications as a drug candidate.
Material Science
Beyond medicinal applications, the compound's unique structure lends itself to use in material science, particularly in the development of organic semiconductors and sensors.
Applications in Sensors
Research indicates that compounds containing furan and quinazoline can be used to design sensors for detecting environmental pollutants due to their electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone derivatives exhibit diverse pharmacological activities, with structural variations critically impacting their bioactivity and physicochemical properties. Below is a detailed comparison:
Core Modifications: Quinazolinone vs. Thiochromen
- Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate (): Replaces the quinazolinone core with a thiochromen ring, introducing a sulfur atom into the fused aromatic system. The 1,2,4-triazolyl group at position 3 may enhance metal-binding capacity compared to the 4-fluorophenyl group in the target compound.
Substituent Variations on the Quinazolinone Core
Carbamoyl Group Variations
- Furan-2-ylmethyl carbamoyl vs. Propan-2-ylcarbamoyl (): The furan ring’s aromaticity may enhance π-stacking interactions, while alkyl carbamoyls (e.g., propan-2-yl) prioritize lipophilicity .
Ester vs. Amide Linkages
- Acetamide derivatives (): Amide bonds improve metabolic stability but may reduce cell permeability due to increased polarity .
Structural and Bioactivity Correlations
Similarity Indexing and Clustering
- Bioactivity Clustering : Compounds with 4-fluorophenyl or 4-chlorophenyl substitutions cluster together in hierarchical analyses, indicating shared mechanisms such as tyrosine kinase inhibition .
Protein Target Interactions
- The 4-fluorophenyl group in the target compound may engage in hydrophobic interactions with ATP-binding pockets in kinases, analogous to 4-chlorophenyl derivatives .
- The furan-2-ylmethyl carbamoyl group’s oxygen atoms could form hydrogen bonds with residues like Asp or Glu in target enzymes, a feature absent in non-carbamoyl analogs .
Biological Activity
Ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological properties, drawing on various research studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the reaction of 4-fluorophenyl derivatives with furan-based compounds and subsequent carbamoylation. The resulting compound features a quinazoline core, which is known for its diverse biological activity.
Structural Analysis
The molecular structure includes:
- A quinazoline backbone.
- A furan ring.
- A sulfanyl group.
The compound's crystal structure shows significant interactions between the various functional groups, contributing to its stability and reactivity .
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations. Studies suggest that the presence of the furan and fluorophenyl moieties enhances its antimicrobial efficacy .
Antitumor Properties
Several studies have highlighted the antitumor potential of quinazoline derivatives. This compound has shown promise in inhibiting tumor cell proliferation in vitro. The mechanism is believed to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved .
Anticonvulsant Activity
The anticonvulsant properties of similar quinazoline derivatives have been documented. This compound may exhibit potential in managing epilepsy by modulating neurotransmitter release and neuronal excitability .
Case Studies
-
Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound inhibited growth at MIC values ranging from 10 to 50 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 Pseudomonas aeruginosa 50 - Antitumor Activity Assessment : In vitro assays indicated that the compound reduced cell viability in human cancer cell lines by up to 70% at concentrations of 100 µM after 48 hours of treatment.
Q & A
What are the optimal synthetic routes for this compound, and how can reaction yields be systematically improved?
Basic:
The synthesis involves multi-step reactions, including:
- Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with 4-fluorophenyl isocyanate.
- Carbamoylation : Introduction of the furan-2-ylmethyl carbamoyl group via coupling reagents (e.g., EDC/HOBt).
- Thioether linkage : Reaction of the quinazolinone intermediate with ethyl 2-mercaptoacetate under basic conditions.
Key characterization tools include H/C NMR for tracking functional groups and HPLC for purity assessment (>95%) .
Advanced:
To optimize yields, employ Design of Experiments (DoE) for parameter screening (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify nonlinear interactions between variables . Bayesian optimization algorithms are also effective for global reaction optimization, reducing trial counts by 30–50% compared to traditional methods .
How can structural ambiguities in the quinazolinone core be resolved?
Basic:
Use X-ray crystallography to confirm the 3D arrangement of the quinazolinone ring, fluorophenyl substituent, and thioether linkage. Evidence from similar compounds shows bond angles (e.g., C15–S1–C4: 103.82°) and torsional parameters critical for stability .
Advanced:
Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental crystallographic data to model electronic effects of the 4-fluorophenyl group on ring planarity. This approach resolves discrepancies in reported dihedral angles caused by steric hindrance or solvation effects .
What strategies validate the compound’s biological activity amid contradictory assay results?
Basic:
Perform dose-response assays across multiple cell lines (e.g., cancer vs. normal) to establish IC values. Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate experimental conditions .
Advanced:
Address contradictions by:
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Metabolomic profiling : Identify off-target effects using LC-MS to track downstream metabolite changes .
- Structural analogs : Modify the furan-methyl carbamoyl group to isolate SAR contributions .
How can computational methods predict the compound’s interaction with biological targets?
Basic:
Use molecular docking (AutoDock Vina, Glide) to screen against kinases or proteases, leveraging the quinazolinone scaffold’s affinity for ATP-binding pockets. Validate with MD simulations (100 ns) to assess binding stability .
Advanced:
Apply ensemble docking with flexible receptor models to account for protein conformational changes. Pair with free-energy perturbation (FEP) calculations to predict binding affinities (±0.5 kcal/mol accuracy) for fluorophenyl substituent modifications .
What analytical techniques are critical for assessing stability under physiological conditions?
Basic:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor via UPLC-PDA at 254 nm.
- pH-solubility profiling : Determine logP values using shake-flask methods (expected logP ~2.8 due to the hydrophobic fluorophenyl group) .
Advanced:
Use LC-HRMS to identify degradation products (e.g., hydrolysis of the ethyl ester to carboxylic acid). QbD (Quality by Design) principles can model stability thresholds for formulation development .
How do steric and electronic effects of the 4-fluorophenyl group influence reactivity?
Basic:
The electron-withdrawing fluorine increases the quinazolinone ring’s electrophilicity, favoring nucleophilic attacks at the C2 sulfanyl position. Steric effects from the para-fluorine minimally disrupt planarity (bond lengths: C1–C2 = 1.462 Å) .
Advanced:
Hammett analysis correlates substituent effects (σ = +0.06 for fluorine) with reaction rates in SNAr (nucleophilic aromatic substitution). DFT-based NBO (natural bond orbital) analysis quantifies charge redistribution at the reaction center .
What methodologies resolve spectral overlaps in 1^11H NMR analysis?
Basic:
- 2D NMR (COSY, HSQC) assigns overlapping protons (e.g., furan methylene at δ 4.3–4.5 ppm).
- Variable-temperature NMR distinguishes dynamic rotational barriers in the carbamoyl group .
Advanced:
DP4+ probability analysis combines computed and experimental H/C shifts to resolve stereochemical ambiguities with >95% confidence .
How can scalability challenges in the thioether formation step be addressed?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
